1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine
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Overview
Description
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperazine ring can be functionalized with different substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission and improve cognitive function in patients with neurodegenerative diseases. Additionally, its role as an intestinal permeation enhancer involves the modulation of tight junctions in the intestinal epithelium, facilitating the transport of macromolecules across the barrier .
Comparison with Similar Compounds
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:
1-phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
4-methoxyphenylpiperazine: Studied for its acetylcholinesterase and butyrylcholinesterase inhibitory activities.
4-bromophenylpiperazine: Used in the synthesis of complex triazole derivatives.
The uniqueness of this compound lies in its combination of the triazole and piperazine rings, along with the 4-methylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[3-(4-methylphenyl)triazol-4-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-12-2-4-13(5-3-12)19-14(10-16-17-19)11-18-8-6-15-7-9-18/h2-5,10,15H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPXEHODJZPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=N2)CN3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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